molecular formula C25H17F3N2O3S B11418276 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11418276
M. Wt: 482.5 g/mol
InChI Key: MNSGKIMYUUJYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could be used to modify the pyrimidine ring or other functional groups.

    Substitution: Various substitution reactions can be employed to introduce or modify functional groups on the benzothieno[3,2-d]pyrimidine scaffold.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include its use as an anti-inflammatory, anticancer, or antiviral agent, depending on its specific biological targets.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]benzothiophene
  • 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]pyrimidine
  • 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]benzothieno[3,2-d]pyridine

Uniqueness

The uniqueness of 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and the benzothienopyrimidine scaffold, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C25H17F3N2O3S

Molecular Weight

482.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H17F3N2O3S/c1-33-18-9-5-8-17(13-18)30-23(31)22-21(19-10-2-3-11-20(19)34-22)29(24(30)32)14-15-6-4-7-16(12-15)25(26,27)28/h2-13H,14H2,1H3

InChI Key

MNSGKIMYUUJYBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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